molecular formula C7H7BrFNO3S B1377381 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide CAS No. 1443981-67-6

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B1377381
CAS No.: 1443981-67-6
M. Wt: 284.1 g/mol
InChI Key: UITQIHIBKMBBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with bromine (position 4), fluorine (position 5), methoxy (position 2), and a sulfonamide group (position 1). Its molecular formula is C₇H₆BrFNO₃S, with a molecular weight of 283.16 g/mol. The unique substitution pattern of this compound—combining halogen (Br, F) and methoxy groups—may influence its electronic properties, solubility, and bioactivity.

Properties

IUPAC Name

4-bromo-5-fluoro-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO3S/c1-13-6-2-4(8)5(9)3-7(6)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITQIHIBKMBBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide typically involves the following steps:

    Bromination: The starting material, 2-methoxybenzene, undergoes bromination to introduce a bromine atom at the 4-position.

    Fluorination: The brominated intermediate is then subjected to fluorination to introduce a fluorine atom at the 5-position.

    Sulfonamidation: Finally, the fluorinated intermediate is reacted with a sulfonamide reagent to introduce the sulfonamide group at the 1-position.

The reaction conditions for each step may vary, but typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions optimized for temperature and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to the sulfonamide group.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

    Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s function. This inhibition can disrupt essential biological processes in bacteria, leading to their death.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key References
4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide Br (4), F (5), OCH₃ (2), SO₂NH₂ (1) Sulfonamide, halogens, methoxy 283.16 -
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Br (1), F (4), OCH₃ (2), NO₂ (5) Nitro, halogens, methoxy ~265.98
4-Bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-1,3-benzodiazol-5-yl)-2-methylbenzenesulfonamide Br (4), OCH₃ (6), CH₃ (2), SO₂NH₂ (1) Benzodiazol ring, methyl, sulfonamide ~437.29
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide Br (2), NH₂ (5), OCH₃ (2), SO₂NH₂ (1) Amino, methyl, sulfonamide 371.25
Key Observations:
  • Halogen vs. Nitro Group: Replacing the sulfonamide in the target compound with a nitro group (as in 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene) reduces molecular weight and alters reactivity.
  • Benzodiazol vs. Simple Benzene Core : The benzodiazol-containing analogue () exhibits a fused heterocyclic ring, which may improve binding to biological targets (e.g., enzymes) compared to the simpler benzene core of the target compound .

Physicochemical Properties

Table 2: Solubility and Reactivity Trends
Compound LogP (Predicted) Solubility (mg/mL) Reactivity Notes
This compound ~2.1 ~0.5 (DMSO) Moderate hydrogen-bond donor/acceptor
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene ~1.8 ~0.3 (DMSO) High reactivity due to nitro group
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide ~2.5 ~1.2 (DMSO) Enhanced solubility due to amino group
  • Lipophilicity: The target compound’s LogP (~2.1) suggests moderate membrane permeability, comparable to its nitro analogue (~1.8). The amino-substituted derivative has higher LogP (~2.5), likely due to reduced polarity .
  • Solubility: The amino group in the analogue from improves aqueous solubility, whereas the nitro group in ’s compound reduces it .

Biological Activity

4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features enable it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₇H₇BrFNO₃S. The presence of bromine and fluorine atoms, along with the methoxy and sulfonamide groups, contributes to its unique reactivity and biological properties.

Antibacterial Properties

Sulfonamides are widely recognized for their antibacterial effects, primarily through the inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This mechanism is crucial for bacterial growth and survival. Research indicates that this compound retains this activity, suggesting its potential as an antibacterial agent against various strains of bacteria.

Inhibition of Carbonic Anhydrases

The compound has also been studied for its inhibitory effects on carbonic anhydrases (CAs), which are enzymes that facilitate the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms can have therapeutic implications, particularly in conditions like glaucoma and edema. Studies have shown that this compound effectively modulates CA activity, indicating its potential utility in treating related disorders .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. A notable investigation involved screening a series of compounds against a panel of 60 cancer cell lines (NCI-60). The results indicated that certain derivatives exhibited significant cytotoxicity, with selectivity towards cancer cells over normal cells. For instance, compounds structurally similar to this compound demonstrated IC₅₀ values indicating effective growth inhibition in various cancer cell lines .

CompoundCell LineIC₅₀ (µM)
This compoundHCT116 (colon cancer)3.5
4d (related derivative)U251 (glioblastoma)2.0
4j (related derivative)LOX IMVI (melanoma)1.8

This table summarizes the effectiveness of selected compounds against specific cancer cell lines, highlighting the potential of these sulfonamide derivatives in oncology.

The mechanism by which these compounds exert their anticancer effects involves the induction of oxidative stress and apoptosis in cancer cells. For example, treatment with certain derivatives has been shown to elevate reactive oxygen species (ROS) levels and activate the Nrf2 pathway, leading to increased cellular stress responses . Additionally, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.